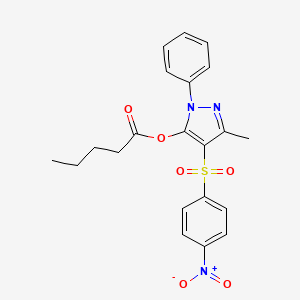
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate, commonly referred to as 3-MNP, is an organic compound with a wide range of applications in the chemical and biomedical industries. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied extensively for its biochemical and physiological effects. In
科学研究应用
3-MNP is widely used in scientific research, particularly in the field of biochemistry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals. In addition, 3-MNP has been used to study the mechanism of action of various enzymes and proteins, as well as for the development of new drugs and treatments.
作用机制
The mechanism of action of 3-MNP is not well understood. However, it is known that 3-MNP binds to certain enzymes and proteins, such as those involved in the metabolism of carbohydrates, lipids, and proteins. This binding blocks the activity of these enzymes and proteins, resulting in a decrease in their activity. In addition, 3-MNP has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MNP have been studied extensively. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, lipids, and proteins, resulting in a decrease in their activity. In addition, 3-MNP has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and nucleic acids. Furthermore, 3-MNP has been shown to have an anti-inflammatory effect, as well as a protective effect against certain types of cancer cells.
实验室实验的优点和局限性
The use of 3-MNP in laboratory experiments has several advantages. It is relatively inexpensive, and can be easily synthesized in the laboratory. In addition, it is relatively stable and can be stored for long periods of time. Furthermore, it is non-toxic and does not cause any adverse effects in humans.
However, there are some limitations to using 3-MNP in laboratory experiments. For example, it is not as effective as other compounds in blocking the activity of certain enzymes and proteins. Additionally, its anti-inflammatory and protective effects against certain types of cancer cells have not been extensively studied.
未来方向
Despite its limitations, 3-MNP has great potential for use in laboratory experiments and scientific research. In the future, researchers could explore its potential use in the development of new drugs and treatments, as well as its potential role in the treatment of certain diseases. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its mechanism of action. Finally, researchers could investigate the potential use of 3-MNP in the synthesis of other compounds, such as pharmaceuticals.
合成方法
3-MNP can be synthesized in several ways. The most common method is the condensation reaction of 3-methyl-1-phenyl-1H-pyrazol-5-yl pentanoic acid and 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in a solvent such as dimethylformamide (DMF) at room temperature. The reaction yields 3-MNP as the product, and can be purified using column chromatography.
属性
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-3-4-10-19(25)30-21-20(15(2)22-23(21)16-8-6-5-7-9-16)31(28,29)18-13-11-17(12-14-18)24(26)27/h5-9,11-14H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHGJOYUUFPGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412795 |
Source


|
| Record name | F0605-0476 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate | |
CAS RN |
6245-36-9 |
Source


|
| Record name | F0605-0476 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486911.png)
![5-[(3-bromophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486928.png)
![5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486936.png)
![1-ethyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B6486943.png)
![1-{4-[(3,4-dichlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486944.png)
![1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxamide](/img/structure/B6486946.png)
![2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B6486948.png)
![2-methyl-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B6486958.png)
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6486971.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6486979.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B6486983.png)

![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486989.png)
![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486991.png)